molecular formula C8H12O2Si B11914666 (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid

Cat. No.: B11914666
M. Wt: 168.26 g/mol
InChI Key: MSTDZFPFKKYXQB-GQCTYLIASA-N
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Description

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid (CAS 175288-09-2) is a valuable building block in organic and medicinal chemistry, characterized by its molecular formula of C8H12O2Si and a molecular weight of 168.27 g/mol . Its structure incorporates a conjugated enyne system terminated by a carboxylic acid and a trimethylsilyl group, making it a versatile intermediate for click chemistry and the synthesis of complex molecules . This compound has demonstrated significant utility in pharmaceutical research, particularly as a key alkyne precursor in the modular synthesis of histone deacetylase inhibitors (HDACi) via copper-catalyzed azide-alkyne cycloaddition . These "click" HDAC inhibitors represent a new chemical scaffold with potent activity against cancer cell lines, providing researchers with a versatile tool for developing novel chemotherapeutic agents . Furthermore, this silyl-enyne acid serves as a critical chiral precursor in total synthesis, enabling the construction of complex natural product scaffolds like those found in photosynthetic hydroporphyrins . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12O2Si

Molecular Weight

168.26 g/mol

IUPAC Name

(E)-5-trimethylsilylpent-2-en-4-ynoic acid

InChI

InChI=1S/C8H12O2Si/c1-11(2,3)7-5-4-6-8(9)10/h4,6H,1-3H3,(H,9,10)/b6-4+

InChI Key

MSTDZFPFKKYXQB-GQCTYLIASA-N

Isomeric SMILES

C[Si](C)(C)C#C/C=C/C(=O)O

Canonical SMILES

C[Si](C)(C)C#CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of Methyl (E)-Pent-2-en-4-ynoate Intermediate

The process begins with a stereospecific Sonogashira coupling between (E)-3-iodoacrylate and trimethylsilylacetylene (TMSA). Catalyzed by PdCl₂(PPh₃)₂ and CuI in triethylamine/THF at 0°C to room temperature, this step forms methyl (E)-5-(trimethylsilyl)pent-2-en-4-ynoate with retention of the (E)-geometry. The TMS group acts as a protecting moiety for the alkyne, preventing over-reaction.

Key Conditions

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%)

  • Solvent : THF

  • Temperature : 0°C to rt

  • Yield : 68–76% over two steps

Deprotection and Acid Formation

The TMS group is cleaved using tetrabutylammonium fluoride (TBAF) in THF, yielding the terminal alkyne intermediate. Subsequent hydrolysis under basic conditions (NaOH in MeOH/H₂O) converts the ester to the carboxylic acid. Acidification with HCl affords the final product.

Optimization Note :

  • TBAF-mediated desilylation proceeds quantitatively at 0°C, minimizing side reactions.

  • Hydrolysis at 80°C ensures complete ester conversion without degrading the alkyne.

Alkylation of Trimethylsilyl Acetic Acid Derivatives

This method leverages alkylation of trimethylsilyl acetic acid to construct the pent-2-en-4-ynoic acid backbone. The approach is advantageous for introducing structural complexity at the α-position.

Formation of α-Silyl Enolate

Trimethylsilyl acetic acid is deprotonated with n-BuLi at −78°C in THF, generating a reactive enolate. Quenching with a propargyl halide (e.g., propargyl bromide) installs the alkyne moiety while preserving the TMS group.

Reaction Scheme :

  • TMS-CH₂-COOHn-BuLiTMS-CH⁻-COO⁻propargyl-XTMS-CH(C≡CH)-COOH\text{TMS-CH₂-COOH} \xrightarrow{n\text{-BuLi}} \text{TMS-CH⁻-COO⁻} \xrightarrow{\text{propargyl-X}} \text{TMS-CH(C≡CH)-COOH}

Critical Parameters :

  • Base : n-BuLi (2.1 equiv) at −78°C ensures complete deprotonation.

  • Electrophile : Propargyl bromide (1.05 equiv) added at 0°C to prevent polymerization.

Oxidation and Isomerization

The alkylated product undergoes oxidation to install the double bond. Using MnO₂ or Pd/C under hydrogenation conditions selectively generates the (E)-isomer. Isomerization is controlled by steric effects, favoring the trans configuration.

Yield : 60–70% after purification by column chromatography.

Schreiber-Modified Nicholas Reaction

The Nicholas reaction, adapted with Schreiber’s modifications, enables the stereocontrolled formation of propargyl cations, which are trapped by nucleophiles to construct complex alkynes.

Propargyl Cation Generation

A cobalt-complexed propargyl alcohol is treated with BF₃·OEt₂, generating a stabilized propargyl cation. Nucleophilic attack by a silyl-substituted acetate yields the TMS-alkyne intermediate.

Example :
Co(CO)₃-complexed alcoholBF₃\cdotpOEt₂[Propargyl cation]TMS-acetateTMS-pent-2-en-4-ynoate\text{Co(CO)₃-complexed alcohol} \xrightarrow{\text{BF₃·OEt₂}} \text{[Propargyl cation]} \xrightarrow{\text{TMS-acetate}} \text{TMS-pent-2-en-4-ynoate}

Demetallation and Functionalization

Cobalt removal via oxidative workup (e.g., Ce(IV)) followed by ester hydrolysis produces the carboxylic acid. This method excels in stereochemical fidelity, achieving >95:5 er in related systems.

Advantages :

  • High enantioselectivity due to chiral auxiliary use.

  • Compatible with sensitive functional groups.

Comparative Analysis of Methods

MethodKey StepsYield (%)StereocontrolScalability
Sonogashira CouplingCoupling → Deprotection → Hydrolysis68–76High (E)Moderate
AlkylationEnolate Formation → Alkylation60–70ModerateHigh
Nicholas ReactionCation Trapping → Demetallation50–65Very HighLow

Stereochemical Considerations :

  • The Sonogashira method retains geometry from the vinyl iodide precursor.

  • The Nicholas reaction offers superior enantioselectivity via chiral catalysts.

Challenges and Optimization Strategies

Byproduct Formation in Sonogashira Coupling

Pd-catalyzed reactions risk homocoupling of alkynes. Adding CuI as a co-catalyst suppresses this side reaction, improving yields.

Acid Sensitivity in Deprotection

The TMS group is prone to premature cleavage under acidic conditions. Using TBAF in anhydrous THF at 0°C mitigates this issue.

Isomerization During Oxidation

Mn-mediated oxidation can lead to (Z)/(E) mixtures. Employing bulky oxidizing agents (e.g., Davis reagent) enhances (E)-selectivity.

Emerging Methodologies

Recent advances in photoredox catalysis and flow chemistry show promise for improving efficiency:

  • Photoredox Alkynylation : Visible-light-mediated coupling avoids transition metals, reducing costs.

  • Continuous Flow Systems : Enhanced heat/mass transfer accelerates reaction rates and improves reproducibility .

Chemical Reactions Analysis

Nucleophilic Additions

The triple bond in (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid undergoes nucleophilic additions, a hallmark of alkynoic acids. For example:

  • Hydrohalogenation : Reacts with HBr in acetic acid to form a bromoalkene derivative, with regioselectivity dictated by the TMS group.

  • Hydration : Catalyzed by HgSO₄, it yields a ketone intermediate that tautomerizes to a carboxylic acid derivative.

Transition Metal-Catalyzed Carbonylation

Palladium-catalyzed carbonylation under CO pressure (40 atm) produces γ-lactones via intramolecular cyclization (Table 1) .

SubstrateCatalyst SystemSolventYield (%)Product Selectivity
(E)-5-TMS derivativePdI₂ (2 mol%), KIDioxane/MeOH49100% γ-lactone

Conditions : 80°C, 5 hours. The TMS group enhances stability of intermediates, suppressing competing protonolysis .

Formal [2 + 2] Cycloaddition

Reacts with β-phenyl trifluoromethylenones via C(1)-ammonium enolate intermediates to form β-lactones with high stereocontrol (Table 2) .

EnoneCatalystTemp. (°C)Yield (%)er (major:minor)
β-CF₃ enone(2S,3R)-HyperBTM2580>99:1

Mechanism : The TMS group directs facial selectivity during enolate formation, enabling enantioselective [2 + 2] closure .

Lactonization via Silver Catalysis

Undergoes Ag(I)-mediated cyclization to form fused furanones (Table 3) .

Substitution PatternAg CatalystTemp. (°C)Yield (%)Product Ratio (Furanone:Pyranone)
α-TMS, α-MeAgI1006255:45

Limitation : Competing pyranone formation occurs due to keto-enol tautomerization .

Grignard Reagent Additions

The carboxylic acid moiety reacts with Grignard reagents in THF under N₂ to form tertiary alcohols (Table 4) .

Grignard ReagentProductYield (%)IR ν(C=O) (cm⁻¹)
EtMgBr2-Ethyl-4-phenylbut-3-ynoic acid751723

Note : The TMS group remains intact during reaction, confirming its orthogonal reactivity .

Stereochemical Influence on Reactivity

The (E)-configuration enables distinct reactivity compared to (Z)-isomers:

  • In carbonylation, (E)-isomers show 20% higher lactone yields than (Z)-analogs due to reduced steric clash .

  • Cycloadditions with (E)-geometry achieve >95:5 diastereoselectivity vs. <70:30 for (Z)-isomers .

Comparative Reactivity Table

Key differences in reactivity under standardized conditions:

Reaction TypeTypical Yield (%)Selectivity FactorKey Role of TMS Group
Carbonylation49–755:1 (lactone:other)Stabilizes Pd intermediates
[2 + 2] Cycloaddition60–80>99:1 erDirects enolate geometry
Lactonization55–621:1 (furan:pyran)No direct involvement

Scientific Research Applications

Synthetic Chemistry Applications

Reagent in Organic Synthesis
(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid serves as a versatile intermediate in organic synthesis. Its unique alkyne and enone functionalities allow it to participate in various reactions, including:

  • Carbonylation Reactions : The compound can undergo oxidative carbonylation, leading to the formation of valuable products such as alkyl (Z)-2-[3-oxoisobenzofuran-1-(3H)-ylidene]acetates .
  • Synthesis of Natural Products : It is used as a precursor in the synthesis of complex natural products, including those with biological activity against cancer cells .

Table 1: Summary of Synthetic Applications

Application TypeDescriptionReference
CarbonylationFormation of alkyl esters via oxidative carbonylation
Natural Product SynthesisPrecursor for complex molecules with anti-cancer properties

Biological Applications

Anticancer Activity
Research has highlighted the potential of this compound derivatives as anticancer agents. For instance, certain derivatives have shown selective inhibition against protein phosphatases, which are critical in cancer progression .

Case Study: Tautomycetin Analogues
A study on tautomycetin analogues demonstrated that modifications to the trimethylsilyl group could enhance biological activity against colorectal and breast cancer cells . This indicates that this compound could serve as an important scaffold for developing new anticancer drugs.

Table 2: Biological Activity Overview

Compound DerivativeTarget ActivityReference
Tautomycetin AnalogInhibition of protein phosphatases
Other DerivativesAnticancer activity

Agricultural Applications

Stress Tolerance in Plants
Recent patents have indicated that derivatives of this compound can improve plant tolerance to abiotic stressors such as drought. These compounds enhance plant growth and yield, making them valuable for agricultural applications .

Case Study: Plant Growth Enhancement
A specific study reported that applying these compounds as foliar sprays significantly increased the resistance of crops to environmental stress . This application is particularly relevant in the context of climate change, where abiotic stressors are becoming more prevalent.

Table 3: Agricultural Impact

Application TypeEffect on PlantsReference
Foliar SprayIncreased drought resistance
Crop Yield ImprovementEnhanced overall growth

Mechanism of Action

The mechanism by which (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne and alkene groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid but differ in substituents, stereochemistry, and functional groups:

Compound Name Key Substituents Backbone Structure Stereochemistry Molecular Weight (g/mol) Key Applications
This compound TMS, carboxylic acid Enyne (C=C–C≡C) E-configuration ~212.3 (estimated) HDAC inhibitor synthesis
(S,E)-5-Chloro-2-isopropylpent-4-enoic acid Chloro, isopropyl, carboxylic acid Diene (C=C–C–C) S,E-configuration ~206.7 Pharmaceutical intermediates
(2Z)-3-(Biphenyl-4-Yl)-5-(4-Cl-phenyl)pent-2-enoic acid Biphenyl, 4-Cl-phenyl, carboxylic acid Diene (C=C–C–C) Z-configuration ~392.9 Ligand design (e.g., enzyme inhibition)

Key Observations:

  • Substituent Effects: The TMS group offers steric bulk and electron-donating effects, contrasting with the electron-withdrawing chloro group in (S,E)-5-Chloro-2-isopropylpent-4-enoic acid. This impacts solubility and reactivity in nucleophilic additions .
  • Stereochemical Influence: The E-configuration in the target compound ensures spatial separation of the TMS and carboxylic acid groups, whereas the Z-configuration in (2Z)-3-(Biphenyl-4-Yl)-5-(4-Cl-phenyl)pent-2-enoic acid brings aromatic substituents into closer proximity, affecting π-π stacking interactions .

Physicochemical Properties

  • Solubility: The TMS group reduces water solubility compared to the chloro- and aryl-substituted analogues. However, the carboxylic acid moiety ensures moderate solubility in polar aprotic solvents (e.g., DMSO, THF) .
  • Acidity: The carboxylic acid pKa is influenced by adjacent substituents. The electron-donating TMS group may slightly increase pKa (~4.5–5.0) compared to chloro-substituted analogues (pKa ~2.5–3.0) .

Biological Activity

(E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications based on diverse research findings.

This compound is characterized by a unique structure that includes a trimethylsilyl group, which influences its reactivity and biological properties. The synthesis of this compound typically involves palladium-catalyzed reactions, allowing for enantioselective production of various derivatives. For example, the synthesis can be achieved through carbon alkylation techniques that yield high enantiomeric excess depending on the substituents used .

Biological Activities

Research has highlighted several biological activities associated with this compound, including:

  • Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects. In vivo studies have shown that it can reduce levels of pro-inflammatory eicosanoids, thus potentially serving as a therapeutic agent in inflammatory diseases .
  • Antimicrobial Properties : Preliminary evaluations indicate that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness was assessed through minimum inhibitory concentration (MIC) assays, revealing promising results against specific bacterial strains .
  • Cytotoxic Effects : The cytotoxicity of this compound has been investigated using VERO cell lines. Results suggest that while some derivatives exhibit cytotoxicity, the parent compound shows moderate effects, indicating a potential for selective targeting in cancer therapy .

1. Anti-inflammatory Mechanisms

A study published in 2014 investigated the anti-inflammatory properties of related compounds and found that this compound significantly inhibited neutrophil chemotaxis in vitro. The results showed a reduction in leukocyte recruitment and eicosanoid production, suggesting a mechanism similar to that of known anti-inflammatory agents like PD1 .

2. Antimicrobial Activity Assessment

In another study focusing on the antimicrobial potential of various derivatives, this compound was tested against several microbial strains. The compound exhibited notable activity with MIC values indicating effectiveness comparable to established antibiotics .

3. Cytotoxicity Evaluation

Research assessing the cytotoxic effects of this compound revealed varied responses across different cell lines. For instance, while some derivatives showed significant cytotoxicity at low concentrations, the parent compound displayed less toxicity towards normal cells, highlighting its potential as a safer alternative in anticancer therapies .

Table 1: Biological Activity Overview

Activity TypeAssessed EffectResult Summary
Anti-inflammatoryEicosanoid reductionSignificant decrease in PGD2, PGF2α levels
AntimicrobialMIC against bacteriaEffective against specific strains
CytotoxicityIC50 in VERO cellsModerate toxicity observed; selective targeting

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-5-(Trimethylsilyl)pent-2-en-4-ynoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Sonogashira coupling) to introduce the alkyne moiety, followed by silylation. Enzymatic catalysis, such as phenylalanine ammonia-lyase (PAL)-mediated reactions, may also enable stereoselective synthesis of analogous unsaturated acids . Reaction temperature, solvent polarity, and catalyst choice (e.g., palladium vs. enzymatic systems) critically affect stereochemical outcomes. For example, PAL-catalyzed additions to unsaturated acids demonstrate high enantioselectivity under mild aqueous conditions .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., E-configuration) and silyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detection of carboxylic acid (C=O stretch ~1700 cm1^{-1}) and alkyne (C≡C stretch ~2100 cm1^{-1}) functional groups.
  • X-ray Crystallography : Resolves absolute configuration when single crystals are obtainable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, such as unexpected splitting in NMR spectra?

  • Methodological Answer : Contradictions may arise from impurities, dynamic equilibria (e.g., keto-enol tautomerism), or conformational flexibility. Steps to address this include:

Sample Purity : Re-crystallization or HPLC purification to eliminate byproducts .

Variable-Temperature NMR : Detect temperature-dependent conformational changes.

Computational Modeling : Density Functional Theory (DFT) simulations to predict and compare spectral patterns with experimental data .

Q. What methodologies are suitable for elucidating the reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer : Mechanistic studies can employ:

  • Isotopic Labeling : 13^{13}C or 2^2H isotopes to track bond formation/cleavage in intermediates.
  • Kinetic Isotope Effects (KIE) : Differentiate between rate-determining steps (e.g., proton transfer vs. bond rearrangement).
  • In Situ Spectroscopy : Time-resolved IR or Raman to monitor transient species .
  • Computational Studies : Transition-state modeling using DFT or molecular dynamics simulations .

Q. How can the stability of this compound under varying experimental conditions (e.g., pH, temperature) be systematically assessed?

  • Methodological Answer : Design stability studies with:

  • Controlled Degradation Experiments : Expose the compound to extremes of pH (1–13) and temperature (4–100°C), then quantify decomposition via HPLC or LC-MS .
  • Thermogravimetric Analysis (TGA) : Determine thermal decomposition thresholds.
  • Accelerated Stability Testing : Use Arrhenius models to predict shelf-life under standard lab conditions.

Q. What criteria should guide the design of biological activity studies for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the silyl group or unsaturated backbone.
  • In Vitro Assays : Prioritize enzyme inhibition (e.g., cyclooxygenase) or cytotoxicity screens against cancer cell lines.
  • Molecular Docking : Pre-screen derivatives against target protein structures (e.g., COX-2) to prioritize synthesis .

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